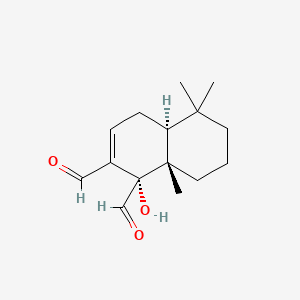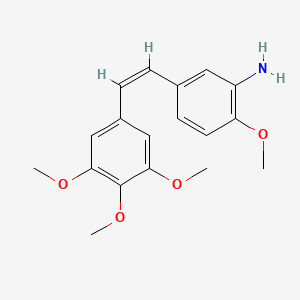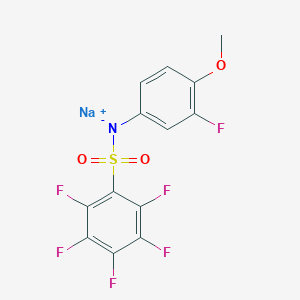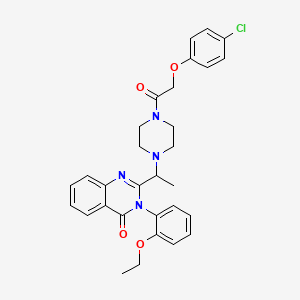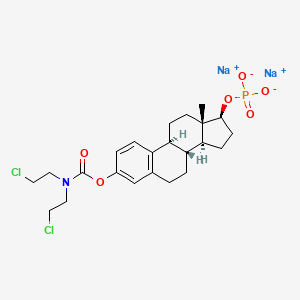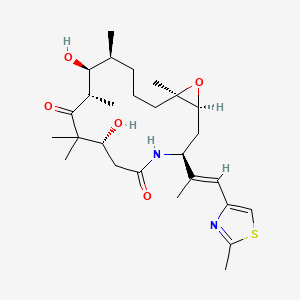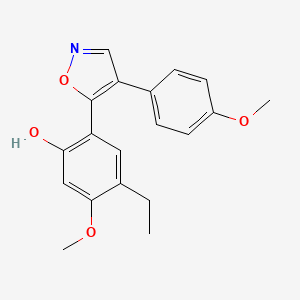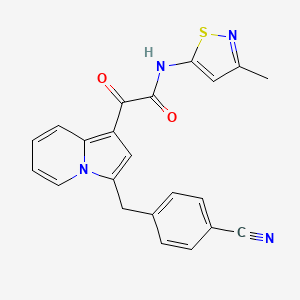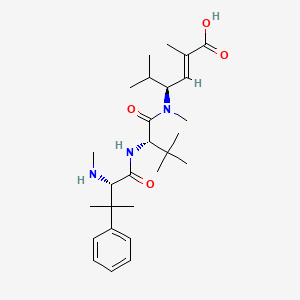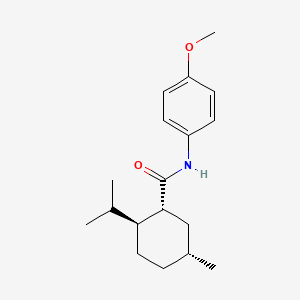
WS2
説明
(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide, also known as MMPCC, is a cyclic amide compound with potential therapeutic applications. MMPCC has been studied in vitro and in vivo for its biological activity, biochemical and physiological effects, and pharmacodynamics.
科学的研究の応用
高性能フレキシブルフォトディテクタ
WS2は、強化された化学気相成長(CVD)アプローチによる、高度に結晶化された均質な単層WS2のウェハスケール合成に使用されています。 . これは、高性能フレキシブルフォトディテクタの開発につながっています。 単層WS2は、0.52 mA/Wの応答性、4.9 × 109ジョーンズの検出率、および高速応答速度(< 560 μs)という、良好な光検出性能を実現します。 .
電気化学的エネルギー貯蔵と変換
WS2は、次世代の環境に優しいエネルギー貯蔵および変換デバイスの構築における有能な代替品とみなされています。 . WS2とWS2ベースの複合材料は、電気化学的エネルギー貯蔵および変換アプリケーションのために開発されています。 .
太陽エネルギー変換
遷移金属ジカルコゲナイド(TMDC)、特にWS2は、その注目すべき物理的、光学的、電気的、および電気化学的特性により、太陽電池分野でかなりの研究関心を集めています。 . これらは、シリコンベースの太陽電池の効率向上に使用されてきました。 .
作用機序
Target of Action
WS-12, also known as Acoltremon, is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is a calcium channel responsible for the sensation of coldness produced by menthol .
Mode of Action
WS-12 interacts with the TRPM8 calcium channel, activating it . This activation is responsible for the sensation of coldness, similar to the effect produced by menthol . Ws-12 is more selective for trpm8 over related calcium channels .
Biochemical Pathways
The activation of TRPM8 by WS-12 leads to an influx of calcium ions into the cell . This influx can trigger various downstream effects, including the sensation of coldness and potential analgesic effects . The exact biochemical pathways affected by WS-12 and the downstream effects are still under investigation.
Result of Action
WS-12 produces a cooling sensation in sensory neurons due to its activation of TRPM8 . It also shows analgesic effects, potentially making it useful in chronic neuropathic pain research . The exact molecular and cellular effects of WS-12’s action are still being studied.
特性
IUPAC Name |
(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGVPAAXJJOPQ-XOKHGSTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460636 | |
| Record name | [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; cool minty aroma | |
| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; sparingly soluble in avocado oil, Sparingly soluble (in ethanol) | |
| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
68489-09-8 | |
| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68489-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)-p-menthanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068489098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5R)-2-isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acoltremon | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L7BVT4Z4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of WS-12?
A1: WS-12 acts as a potent and selective agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. [, , , , , ]
Q2: How does WS-12 interact with the TRPM8 channel?
A2: WS-12 binds to a hydrophobic intra-subunit binding pocket within the TRPM8 channel, situated between the voltage-sensor-like domain and the TRP domain. [, ] This binding leads to allosteric activation of the channel. [, ]
Q3: What are the downstream effects of WS-12 binding to TRPM8?
A3: WS-12 binding to TRPM8 triggers the influx of cations, primarily calcium ions (Ca2+), into the cell. [, , , ] This Ca2+ influx can then initiate various downstream signaling pathways, depending on the cell type and physiological context. [, , ]
Q4: Does WS-12 activate other TRP channels besides TRPM8?
A4: Research suggests that WS-12 demonstrates high selectivity for TRPM8 and does not activate other thermo-sensitive TRP channels such as TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4. [, , , ]
Q5: What is the molecular formula and weight of WS-12?
A5: The molecular formula of WS-12 is C18H27NO2, and its molecular weight is 289.41 g/mol. []
Q6: Are there any specific spectroscopic data available for WS-12?
A6: While specific spectroscopic data for WS-12 are not explicitly detailed in the provided research, its structure has been confirmed through X-ray crystallographic analysis of its diastereomer. []
Q7: How does the structure of WS-12 contribute to its TRPM8 selectivity and potency?
A7: The presence of a hexacyclic ring structure is crucial for the high potency and selectivity of WS-12 toward TRPM8. [] Compounds lacking this hexacyclic ring, like WS-23, exhibit significantly lower potency. [] Additionally, the specific stereochemistry of WS-12, particularly the (1R,2S,5R) configuration, is essential for its activity. []
Q8: Have any structural modifications of WS-12 been explored?
A8: The provided research mentions other menthol derivatives, such as CPS-368, CPS-369, CPS-125, and WS-5, that also exhibit TRPM8 selectivity. [] These compounds likely share structural similarities with WS-12, highlighting the importance of the hexacyclic ring structure for TRPM8 activity.
Q9: What cell lines have been used to study the effects of WS-12 in vitro?
A11: Research has utilized various cell lines, including HEK293 cells, SH-SY5Y neuroblastoma cells, MEG-01 megakaryocytic cells, and oral squamous carcinoma cell lines (HSC3 and HSC4) to investigate the effects of WS-12 in vitro. [, , , ]
Q10: What are some of the key findings from in vitro studies using WS-12?
A10: In vitro studies have demonstrated that WS-12 can:
- Induce cation currents and intracellular Ca2+ increases in cells expressing TRPM8. [, , , , ]
- Inhibit L-type Ca2+ channel current (L-ICa) in rat tail artery myocytes. []
- Modulate cytokine production in pro- and anti-inflammatory macrophages. []
- Reduce the invasion potential of oral squamous carcinoma cell lines. []
Q11: Have any animal models been used to study the effects of WS-12 in vivo?
A13: Yes, research has employed rodent models, including rats and mice, to investigate the effects of WS-12 in vivo. [, , , , ]
Q12: What are some of the key findings from in vivo studies using WS-12?
A12: In vivo studies have shown that WS-12 can:
- Reduce irritant-evoked reflex tachyarrhythmia in spontaneously hypertensive rats. []
- Attenuate the severity of indomethacin-induced intestinal injury in mice. []
- Enhance the DNA damage response and increase the survival fraction of B16 melanoma cells after γ-irradiation. []
Q13: Have any clinical trials been conducted with WS-12?
A15: While the provided research does not mention any clinical trials specifically with WS-12, it highlights that a structurally similar compound, AR-15512 (formerly known as AVX-012 and WS-12), is currently in phase 2b clinical trials for the treatment of dry eye. []
Q14: What analytical techniques have been used to study WS-12?
A14: Various analytical techniques have been employed to study WS-12, including:
- Electrophysiology: To measure ion channel activity and characterize the effects of WS-12 on TRPM8. [, , , ]
- Calcium imaging: To monitor intracellular Ca2+ levels in response to WS-12 stimulation. [, , ]
- Immunoblotting and immunohistochemistry: To detect and localize TRPM8 protein expression in cells and tissues. [, ]
- Flow cytometry: To analyze platelet activation and shape change in response to WS-12. []
- High-performance liquid chromatography (HPLC): To separate and analyze WS-12 and its stereoisomers. []
- X-ray crystallography: To determine the absolute configuration of WS-12 diastereomers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



